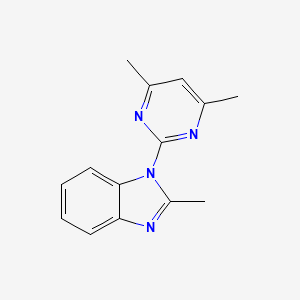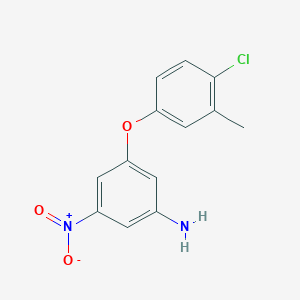
3-(4-Chloro-3-methylphenoxy)-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid” is a boronic acid commonly used in scientific experiments due to its unique properties. It has a molecular formula of C14H14BClO3 .
Molecular Structure Analysis
The molecular structure of “3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid” is represented by the SMILES string Cc1cc (OCc2cccc (c2)B (O)O)ccc1Cl .
Physical And Chemical Properties Analysis
The compound “3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid” is a solid with a melting point of 152-156 °C .
Applications De Recherche Scientifique
Organic Synthesis
A pivotal study by Roberts et al. (1997) explored the conversion of 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline into nitroquinolines, leading to the synthesis of various tetrahydroquinolines and tetrahydropyrroloquinolines. This research opens up new avenues in the synthesis of complex organic compounds, highlighting the role of nitroaniline derivatives in facilitating intricate chemical transformations (Roberts et al., 1997).
Environmental Science
In the domain of environmental science, Morville et al. (2006) investigated atmospheric concentrations of nitrophenols, including derivatives similar to "3-(4-Chloro-3-methylphenoxy)-5-nitroaniline," to understand their spatial and geographical variations in urban, suburban, and rural areas. This study is critical for assessing the environmental impact of nitrophenols and their derivatives on air quality and human health (Morville et al., 2006).
Corrosion Inhibition
Research by Pandey et al. (2017) on the synthesis of novel Schiff bases for corrosion inhibition in acidic mediums highlighted the potential of nitroaniline derivatives in protecting metals against corrosion. Their study demonstrated that such compounds could serve as efficient inhibitors, offering a promising strategy for the protection of industrial materials (Pandey et al., 2017).
Antimicrobial Activity
Dhivya et al. (2015) explored the antimicrobial properties of nanostructured polyanilines doped with nitro compounds, demonstrating enhanced efficacy against various pathogens. This research underscores the potential of nitroaniline derivatives in developing new antimicrobial agents, particularly in the form of doped polyanilines, for combating microbial infections and for use in tissue implants (Dhivya et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chloro-3-methylphenoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-4-11(2-3-13(8)14)19-12-6-9(15)5-10(7-12)16(17)18/h2-7H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJIPFYGZDZQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

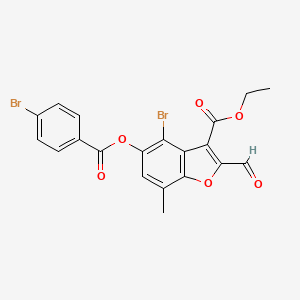
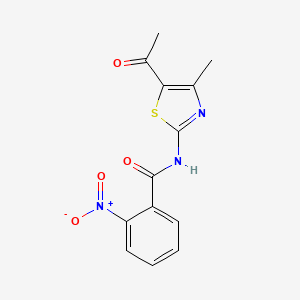

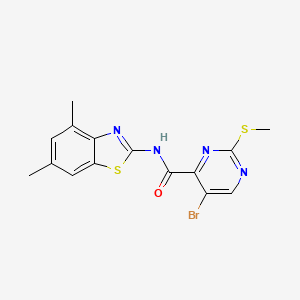
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2965330.png)

![N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965333.png)
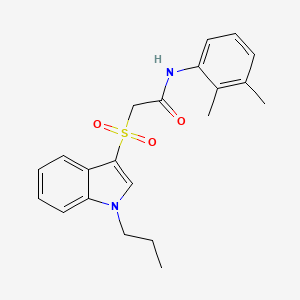
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone](/img/structure/B2965337.png)
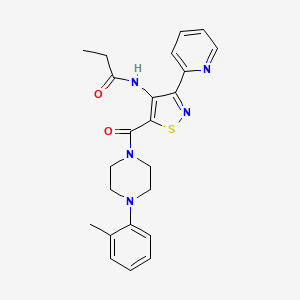
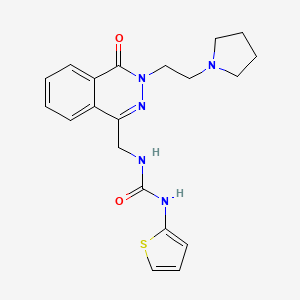
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide](/img/structure/B2965340.png)
![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2965342.png)
